molecular formula C11H9ClN2O2 B14332083 [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride CAS No. 110281-71-5

[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride

Cat. No.: B14332083
CAS No.: 110281-71-5
M. Wt: 236.65 g/mol
InChI Key: AYHXJBZHZHLARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride typically involves the reaction of 3-methylquinoxaline with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of quinoxaline N-oxides .

Mechanism of Action

The mechanism of action of [(3-Methylquinoxalin-2-yl)oxy]acetyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

110281-71-5

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)oxyacetyl chloride

InChI

InChI=1S/C11H9ClN2O2/c1-7-11(16-6-10(12)15)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3

InChI Key

AYHXJBZHZHLARA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.